Product packaging for Cyclopenta[b]indole(Cat. No.:CAS No. 246-99-1)

Cyclopenta[b]indole

カタログ番号: B15071945
CAS番号: 246-99-1
分子量: 153.18 g/mol
InChIキー: NJOSBMLKZKBELO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Cyclopenta[b]indole is a privileged tricyclic nitrogen-containing heterocycle, recognized as a fundamental scaffold in numerous bioactive natural products and synthetic compounds with significant pharmacological properties . Its research value is profound, particularly in oncology and medicinal chemistry, where it serves as a key structural motif for developing novel therapeutic agents. Recent investigations have highlighted specific this compound derivatives as promising antimicrotubule agents with potent antileukemia activity . For instance, the compound C2E1 exhibits a multifaceted mechanism of action, including tubulin depolarization, induction of apoptosis, cell cycle arrest, inhibition of clonogenicity and migration, and triggering of DNA damage in leukemia cells . This distinct mode of action suggests the potential to bypass common resistance mechanisms associated with conventional microtubule-targeting drugs, positioning cyclopenta[b]indoles as compelling candidates for next-generation antineoplastic therapies . The biological relevance of this core structure is further demonstrated by its presence in a wide array of natural products, such as the cytotoxic fischerindole L, the mitotic kinesin Eg5 inhibitor terpendole E, the anti-fertility agent yuehchukene, the traditional anti-malarial bruceollines, and the antibacterial paspaline . From a synthetic chemistry perspective, the construction of this intricate scaffold is an active area of research. Numerous efficient and atom-economical metal-catalyzed approaches have been developed recently to access cyclopenta[b]indoles and their derivatives. These methods include palladium-catalyzed tandem cyclizations, decarboxylative couplings, and dearomative [3+2] cycloadditions , as well as gold(I)/Brønsted acid relay catalysis and cycloadditions catalyzed by lower-cost metals like scandium(III) triflate . This compound is intended for research and development purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7N B15071945 Cyclopenta[b]indole CAS No. 246-99-1

特性

CAS番号

246-99-1

分子式

C11H7N

分子量

153.18 g/mol

IUPAC名

cyclopenta[b]indole

InChI

InChI=1S/C11H7N/c1-2-6-10-8(4-1)9-5-3-7-11(9)12-10/h1-7H

InChIキー

NJOSBMLKZKBELO-UHFFFAOYSA-N

正規SMILES

C1=CC2=C3C=CC=C3N=C2C=C1

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions: Several synthetic protocols have been developed for the preparation of cyclopenta[b]indoles. Some of the prominent methods include:

Industrial Production Methods: Industrial production methods for cyclopenta[b]indoles often involve scalable versions of the aforementioned synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Metal-catalyzed approaches, particularly those involving gold and bismuth catalysts, are favored due to their efficiency and selectivity .

生物活性

Cyclopenta[b]indoles are a class of indole derivatives characterized by their unique bicyclic structure, which has garnered significant interest due to their diverse biological activities. This article reviews the biological activity of cyclopenta[b]indole, focusing on their mechanisms of action, therapeutic potential, and recent research findings.

Overview of this compound

Cyclopenta[b]indoles are found in various natural products and synthetic compounds, exhibiting a range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. Their structural features contribute to their interaction with biological targets such as kinases and microtubules.

Anticancer Activity

Inhibition of Kinases

One notable study demonstrated that a this compound derivative selectively inhibits Aurora B kinase, which is crucial for cell division. The compound exhibited an IC50 value of 1.4 μM for Aurora B and >30 μM for Aurora A, indicating a high specificity towards Aurora B in kinase assays . This selective inhibition suggests potential therapeutic applications in cancer treatment, particularly for cancers characterized by dysregulated Aurora kinase activity.

Microtubule Inhibition

Another compound from the this compound class, referred to as C2E1, has shown promise as an antimicrotubule agent. C2E1 was investigated for its effects on acute leukemia cells and demonstrated significant tubulin depolarization activity. It induced apoptosis and cell cycle arrest while inhibiting clonogenicity and migration of leukemia cells. Molecular analysis revealed that C2E1 triggered DNA damage and altered gene expression related to cytoskeletal regulation .

Antimicrobial Activity

Cyclopenta[b]indoles have also been evaluated for their antimicrobial properties. Some derivatives have shown inhibitory effects against various pathogens, demonstrating potential as novel antimicrobial agents. For instance, specific compounds exhibited antifungal activity with IC50 values indicating effectiveness at relatively low concentrations .

The mechanisms through which cyclopenta[b]indoles exert their biological effects are diverse:

  • Kinase Inhibition : By selectively inhibiting kinases such as Aurora B, these compounds can disrupt critical signaling pathways involved in cell proliferation.
  • Microtubule Disruption : Compounds like C2E1 interfere with microtubule dynamics, leading to apoptosis in cancer cells.
  • Gene Regulation : Alterations in gene expression related to cell survival and proliferation have been observed following treatment with cyclopenta[b]indoles.

Case Study 1: Aurora B Inhibition

A study focused on a this compound derivative showed that it effectively inhibited the proliferation of primary blood mononuclear cells (PBMCs) with an IC50 value of 4.2 μM. The study also noted reduced phosphorylation levels in treated cells, supporting the compound's role in modulating kinase activity .

Case Study 2: C2E1 in Acute Leukemia

C2E1 was assessed for its therapeutic potential against acute leukemia. The compound's ability to induce apoptosis and inhibit cell migration highlights its multifaceted action against cancer cells. The study concluded that C2E1 could be a promising candidate for further development as an anti-cancer agent due to its unique mechanism that circumvents common resistance pathways .

Table of Biological Activities

Compound NameBiological ActivityIC50 (μM)Target
This compound DerivativeAurora B Inhibition1.4Aurora B Kinase
C2E1Microtubule Disruption-Microtubules
Various DerivativesAntifungal Activity43Fungal Pathogens

Q & A

Q. What are the established synthetic routes for cyclopenta[b]indole derivatives, and how do they differ in efficiency and scalability?

Cyclopenta[b]indoles are commonly synthesized via Morita-Baylis-Hillman (MBH) adducts followed by diastereoselective cyclization. For example, a three-step sequence involves oxidative Michael addition of indoles to MBH adducts mediated by hypervalent iodine reagents (e.g., IBX), chemoselective reduction with NaBH₄, and acid-catalyzed intramolecular Friedel-Crafts cyclization (overall yields: 8–73%) . Alternatively, cobalt-catalyzed allylation of indoles followed by BF₃·OEt₂-mediated cyclization achieves cyclopenta[b]indoles in one-pot reactions (68% yield) . Scalability varies: gram-scale reactions are feasible with Co catalysis, while MBH-based routes may require optimization for larger batches.

Q. How can researchers validate the structural identity and purity of newly synthesized this compound analogs?

Key methods include:

  • NMR spectroscopy : Confirm regiochemistry and stereochemistry via coupling patterns (e.g., trans-diastereomers in acid-catalyzed cyclization) .
  • Mass spectrometry (ESI-MS) : Monitor reaction intermediates and final products, as demonstrated in mechanistic studies of Friedel-Crafts cyclizations .
  • X-ray crystallography : Resolve absolute configurations, particularly for chiral derivatives (e.g., enantiomers separated via chiral column chromatography) .
  • Elemental analysis : Verify purity (>95%) by matching calculated and observed C/H/N percentages .

Q. What safety protocols are critical when handling this compound derivatives in laboratory settings?

While occupational exposure limits are unspecified, standard practices include:

  • PPE : Wear NIOSH/EN 166-compliant face shields, gloves, and lab coats to prevent skin/eye contact .
  • Engineering controls : Use fume hoods for reactions involving volatile catalysts (e.g., BF₃·OEt₂) or toxic reagents .
  • Waste disposal : Deactivate acidic/basic residues before disposal (e.g., neutralize triflic acid with sodium bicarbonate) .

Advanced Research Questions

Q. How can contradictory data on diastereoselectivity in this compound synthesis be resolved?

Discrepancies often arise from reaction conditions. For instance:

  • Acid-catalyzed cyclizations (e.g., triflic acid) yield exclusively trans-diastereomers due to stereoelectronic control in the transition state .
  • Lewis acid-mediated cyclizations (e.g., BF₃·OEt₂) may favor cis-products if steric effects dominate. Resolution strategy :
  • Perform kinetic vs. thermodynamic studies (variable temperature/time experiments).
  • Use DFT calculations to model transition states and predict selectivity .

Q. What mechanistic insights explain the enantioselective synthesis of cyclopenta[b]indolones?

Chiral phosphoric acid catalysts enable asymmetric Fischer indolization via dual activation:

  • The catalyst protonates the carbonyl group, enhancing electrophilicity.
  • Simultaneous hydrogen-bonding with the indole nitrogen directs enantioselective cyclization . Computational models (e.g., distortion/interaction analysis) predict enantiomeric ratios (er) by evaluating transition-state energies, aligning with experimental er > 20:1 .

Q. How do structural modifications of cyclopenta[b]indoles impact their biological activity as tubulin polymerization inhibitors?

Key structure-activity relationships (SARs):

  • Ester substituents at position 2 : Hydrogen-bond with Cys241β in tubulin’s colchicine-binding site, enhancing affinity (IC₅₀ < 1 µM) .
  • Hydroxyl groups at position 5 : Improve solubility but may reduce membrane permeability.
  • Ring saturation : Dihydro derivatives show reduced activity, suggesting planarity is critical for π-stacking with tubulin . Validation : Compare IC₅₀ values in cancer cell lines (e.g., MCF-7, HCT-116) and microtubule polymerization assays .

Methodological Considerations

Q. What analytical techniques are optimal for characterizing this compound reaction intermediates?

  • In situ NMR : Track real-time formation of β-ketoesters and β-hydroxyesters in MBH-based syntheses .
  • HRMS-ESI : Identify transient intermediates (e.g., Co–C bonds in Cp*CoIII-catalyzed allylation) .
  • Circular dichroism (CD) : Assign absolute configurations of chiral products without crystallization .

Q. How can researchers address low yields in this compound cyclization steps?

  • Solvent optimization : Polar aprotic solvents (e.g., DCE) improve BF₃·OEt₂-mediated cyclization efficiency .
  • Catalyst screening : Test Brønsted/Lewis acids (e.g., TfOH vs. SnCl₄) to balance reactivity and selectivity .
  • Additive effects : Use molecular sieves to scavenge water in moisture-sensitive reactions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。